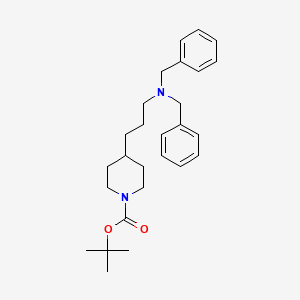

tert-Butyl 4-(3-(dibenzylamino)propyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(3-(dibenzylamino)propyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protective group and a 3-(dibenzylamino)propyl side chain. The dibenzylamino group contributes to steric bulk and lipophilicity, which may influence its reactivity, solubility, and biological interactions.

Propriétés

IUPAC Name |

tert-butyl 4-[3-(dibenzylamino)propyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O2/c1-27(2,3)31-26(30)29-19-16-23(17-20-29)15-10-18-28(21-24-11-6-4-7-12-24)22-25-13-8-5-9-14-25/h4-9,11-14,23H,10,15-22H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZJOKFAHMAWKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCCN(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Structural Features

The target compound shares a piperidine core with tert-butyl carbamate protection but differs in substituents. Key analogs include:

Key Observations :

- The dibenzylamino group in the target compound introduces significant steric hindrance compared to smaller substituents like hydroxypropyl or methylamino.

- The benzylamino analog (CAS 206273-87-2) lacks one benzyl group, reducing steric bulk and lipophilicity .

- The bromopyridinyl analog (CAS 1420902-77-7) incorporates a halogenated aromatic ring, enabling cross-coupling reactions, unlike the non-halogenated target compound .

Physicochemical Properties

Key Observations :

- The dibenzylamino group in the target compound likely reduces water solubility and enhances lipophilicity compared to analogs with polar groups (e.g., hydroxypropyl) .

- The methylamino analog (CAS 171049-43-7) shows higher bioavailability due to smaller substituent size and lower steric hindrance .

Key Challenges :

- The dibenzylamino group may complicate purification due to increased hydrophobicity.

- Steric hindrance could reduce reaction efficiency compared to smaller analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.